An In-depth Technical Guide to the Synthesis and Properties of 4-Chloro-3,5-dinitropyridine
An In-depth Technical Guide to the Synthesis and Properties of 4-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Chloro-3,5-dinitropyridine. The information is intended to support research and development activities in organic synthesis and medicinal chemistry.
Introduction
4-Chloro-3,5-dinitropyridine is a halogenated and nitrated pyridine derivative. The presence of two electron-withdrawing nitro groups and a chloro substituent on the pyridine ring renders the molecule highly electron-deficient, making it a valuable intermediate for various chemical transformations. Its structural features suggest its potential utility as a building block in the synthesis of more complex heterocyclic compounds, including those with potential applications in pharmaceuticals and energetic materials. This guide outlines a plausible synthetic route to this compound and summarizes its known and predicted properties.
Synthesis of 4-Chloro-3,5-dinitropyridine
A feasible synthetic pathway for 4-Chloro-3,5-dinitropyridine commences with the commercially available starting material, 4-hydroxypyridine. The synthesis involves a two-step process: dinitration of the pyridine ring followed by the conversion of the hydroxyl group to a chloro substituent.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3,5-dinitropyridine
A review of synthetic methods for dinitropyridines indicates that the double nitration of 4-hydroxypyridine is a known transformation[1]. The hydroxyl group at the 4-position is an activating group that directs the electrophilic nitration to the ortho positions (3 and 5).
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Methodology:
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In a flask equipped with a stirrer and a cooling bath, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared.
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4-Hydroxypyridine is added portion-wise to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.
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After the addition is complete, the reaction mixture is stirred at a controlled temperature to allow for the dinitration to proceed. The exact temperature and reaction time would require optimization but are typically elevated to drive the reaction to completion.
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Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product.
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The solid precipitate of 4-hydroxy-3,5-dinitropyridine is collected by filtration, washed with cold water until neutral, and dried.
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Step 2: Synthesis of 4-Chloro-3,5-dinitropyridine
The conversion of a hydroxypyridine to a chloropyridine is a standard transformation in heterocyclic chemistry, often achieved using phosphorus-based chlorinating agents.
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Methodology:
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4-Hydroxy-3,5-dinitropyridine is mixed with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The use of a solvent is optional.
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The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
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After the reaction is complete, the excess chlorinating agent is removed, typically by distillation under reduced pressure.
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The residue is then carefully quenched by pouring it onto crushed ice or into a cold, dilute basic solution (e.g., sodium carbonate solution) to neutralize the acidic byproducts.
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The crude product, 4-Chloro-3,5-dinitropyridine, precipitates and is collected by filtration.
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The product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents).
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Physicochemical and Spectroscopic Properties
Detailed experimental data for 4-Chloro-3,5-dinitropyridine is not extensively reported in readily available literature. The following table summarizes the available computed data and information for closely related compounds.
| Property | Value | Source |
| Chemical Formula | C₅H₂ClN₃O₄ | PubChem[2] |
| Molecular Weight | 203.54 g/mol | PubChem[2] |
| CAS Number | 10425-70-4 | Chemspace[3] |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | Data not available (2-chloro isomer: 63-65 °C) | Loba Chemie[4] |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents | |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available | |
| IR Spectrum | Data not available | |
| Mass Spectrum | Data not available |
Note: The lack of comprehensive experimental data highlights an opportunity for further research in the characterization of this compound.
Reactivity and Potential Applications
The chemical structure of 4-Chloro-3,5-dinitropyridine suggests a high degree of reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, amplified by the two nitro groups, makes the carbon atom at the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).
This reactivity makes it a versatile intermediate for introducing the 3,5-dinitropyridyl moiety into various molecular scaffolds.
Applications in Drug Discovery
Halogenated and nitrated aromatic compounds are common precursors in the synthesis of pharmaceuticals. The chloro group in 4-Chloro-3,5-dinitropyridine can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted dinitropyridine derivatives. These derivatives can then be evaluated for their biological activity. The dinitropyridine core itself is a structural motif found in some biologically active compounds.
Use in Materials Science
The high nitrogen and oxygen content of 4-Chloro-3,5-dinitropyridine suggests its potential as a precursor for energetic materials. The introduction of this moiety into other molecules can increase their energy density. For instance, the related compound 4-chloro-3,5-dinitropyrazole is used in the synthesis of eco-friendly pyrotechnics[5].
Safety and Handling
As with all nitrated organic compounds, 4-Chloro-3,5-dinitropyridine should be handled with care. It is expected to be a solid that may be an irritant. Due to its nitro groups, it should be considered potentially explosive, especially when subjected to heat, shock, or friction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For the 2-chloro isomer, the oral LD50 in rabbits is reported as 50 mg/kg, indicating high toxicity[6]. A similar level of toxicity should be assumed for the 4-chloro isomer in the absence of specific data.
Conclusion
4-Chloro-3,5-dinitropyridine is a potentially valuable, yet undercharacterized, chemical intermediate. The synthetic route proposed herein, starting from 4-hydroxypyridine, offers a logical and feasible approach to its preparation. The high reactivity of this compound towards nucleophilic substitution opens up numerous possibilities for the synthesis of novel compounds for applications in drug discovery and materials science. Further research is warranted to fully elucidate its experimental properties and explore its synthetic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-3,5-dinitropyridine | C5H2ClN3O4 | CID 2735734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-chloro-3,5-dinitropyridine - C5H2ClN3O4 | CSSB00000036983 [chem-space.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Metal Salts of 4-Chloro-3,5-dinitropyrazole for Promising Eco-Friendly Primary Colors Pyrotechnics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2578-45-2 CAS MSDS (2-CHLORO-3,5-DINITROPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
